molecular formula C6H6Cl2IN B11835912 4-Chloro-2-iodoaniline hydrochloride

4-Chloro-2-iodoaniline hydrochloride

Cat. No.: B11835912
M. Wt: 289.93 g/mol
InChI Key: LUWOIXCNEQRAFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodoaniline hydrochloride is an organic compound with the molecular formula C6H6Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodoaniline hydrochloride typically involves the iodination of 4-chloroaniline. One common method includes the reaction of 4-chloroaniline with iodine and potassium iodide in the presence of sodium hydrogen carbonate in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodoaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of diaminobenzenes.

Scientific Research Applications

4-Chloro-2-iodoaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its ability to form covalent bonds with active sites on proteins or to participate in redox reactions that alter the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-chloroaniline
  • 4-Bromo-2-iodoaniline
  • 4-Chloro-2-fluoroaniline

Comparison

4-Chloro-2-iodoaniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6Cl2IN

Molecular Weight

289.93 g/mol

IUPAC Name

4-chloro-2-iodoaniline;hydrochloride

InChI

InChI=1S/C6H5ClIN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H

InChI Key

LUWOIXCNEQRAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N.Cl

Origin of Product

United States

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